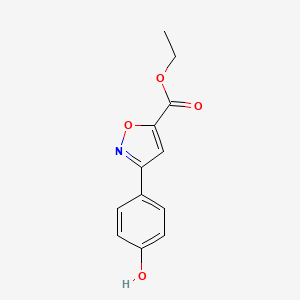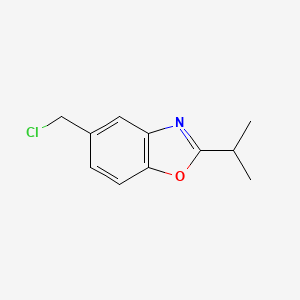![molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one
Descripción general
Descripción
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isothiazolopyrimidines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound through the elimination of a leaving group, followed by methylation and condensation reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and applications in medicine.
Uniqueness
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one stands out due to its unique isothiazolopyrimidine scaffold, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11N3OS |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-methyl-6-propyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h3-4H2,1-2H3,(H,10,11,13) |
Clave InChI |
YMADWDSBNHMPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C(=NS2)C)C(=O)N1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol](/img/structure/B8350162.png)
![3-[(1-Ethyl-pyrrolidin-2-ylmethyl)-amino]-propyl amine](/img/structure/B8350168.png)











